The synthesis of NBD-10007 involves several key steps that focus on creating a molecular structure capable of effectively binding to gp120. While specific synthetic routes are not detailed in the available literature, compounds in the NBD series are generally synthesized through organic chemistry techniques that include:
The exact technical details surrounding the synthesis of NBD-10007 remain proprietary or unpublished in some sources .
NBD-10007 features a complex molecular structure characterized by its ability to interact with the gp120 protein. The compound's structural analysis has been performed using X-ray crystallography, which revealed critical insights into its binding mode.
NBD-10007 undergoes specific chemical interactions when it binds to HIV-1 gp120. These reactions primarily involve:
The technical details surrounding these reactions include kinetic studies that measure how quickly and effectively NBD-10007 can inhibit viral entry compared to other compounds.
NBD-10007 acts as a CD4 mimetic by binding to the gp120 envelope glycoprotein on HIV-1. This binding mimics the natural interaction between CD4 and gp120, leading to:
Data from studies indicate that while it possesses agonist properties similar to natural CD4 ligands, modifications could enhance its antagonist capabilities .
While specific physical and chemical properties such as melting point or solubility are not extensively documented for NBD-10007, general properties can be inferred based on similar compounds:
Further characterization through analytical methods would provide detailed insights into these properties.
NBD-10007 holds significant potential for scientific research and therapeutic applications:
NBD-10007 (CAS# 1375736-65-4) is a synthetically derived small-molecule inhibitor targeting the HIV-1 envelope glycoprotein gp120. Its systematic IUPAC name is N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide, reflecting a complex architecture optimized for gp120 binding [1] [2]. With a molecular weight of 436.96 g/mol (empirical formula C₂₀H₂₅ClN₄O₃S), the compound features three critical domains:
NBD-10007 emerged from iterative optimization of early CD4 mimetics:
Table 1: Evolution of Key NBD-Series Compounds
Compound | Structural Features | Anti-HIV-1 IC₅₀ (μM) | Agonist/Antagonist Profile |
---|---|---|---|
NBD-556 | Phenyl ring; piperazine linker | 10–50 | Strong agonist |
NBD-11021 | Fluoro-phenyl; piperazine linker | 1–5 | Partial agonist |
NBD-10007 | para-Chlorophenyl; piperidine linker | 4.2* | Weak agonist |
NBD-14010 | Trifluoromethyl-phenyl; amine linker | 0.27 | Antagonist |
Source: [3] [4]*Measured against X4-tropic HIV-1 IIIB in MT-2 cells [2]
NBD-10007 disrupts HIV-1 entry via gp120 engagement, preventing viral fusion with host cells:
Table 2: Key Structural Determinants of NBD-10007 Binding
Structural Element | Role in gp120 Binding | Interacting gp120 Residues |
---|---|---|
para-Chlorophenyl group | Inserts into Phe43 cavity | Phe43, Trp427, Ile371 |
Thiazole C5 hydroxyethyl | Forms H-bonds with bridging sheet | Asn425, Gly431 |
Piperidine nitrogen | Electrostatic attraction to Asp368 | Asp368 (4.5 Å distance) |
Oxalamide linker | Stabilizes extended conformation | Lys421, Gly473 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7